Benzene, 1-bromo-4-(dichloromethyl)-
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Overview
Description
1-Bromo-4-(dichloromethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a dichloromethyl group
Preparation Methods
The synthesis of 1-bromo-4-(dichloromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(dichloromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction conditions often require controlled temperatures to ensure selective substitution at the desired position on the benzene ring.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to maintain consistent quality and yield. These methods often optimize reaction conditions, including temperature, pressure, and catalyst concentration, to achieve efficient production.
Chemical Reactions Analysis
1-Bromo-4-(dichloromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Oxidation and Reduction: The dichloromethyl group can be oxidized to form carboxylic acids or reduced to form methyl derivatives, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide for nucleophilic substitution, nitric acid for nitration, and various oxidizing or reducing agents for modifying the dichloromethyl group. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-Bromo-4-(dichloromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems, including their potential as bioactive agents.
Mechanism of Action
The mechanism by which 1-bromo-4-(dichloromethyl)benzene exerts its effects involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, forming new bonds with the benzene ring . In electrophilic aromatic substitution, the compound’s electron-rich benzene ring reacts with electrophiles, leading to the formation of substituted products .
The pathways involved in these reactions often include the formation of intermediate complexes, such as arenium ions in electrophilic substitution, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
1-Bromo-4-(dichloromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
Chlorobenzene: Similar in structure but with a chlorine atom instead of a bromine atom.
Bromobenzene: Lacks the dichloromethyl group, making it less reactive in certain substitution reactions.
1-Bromo-4-chlorobenzene: Contains both bromine and chlorine atoms, offering different reactivity patterns.
Properties
CAS No. |
67627-98-9 |
---|---|
Molecular Formula |
C7H5BrCl2 |
Molecular Weight |
239.92 g/mol |
IUPAC Name |
1-bromo-4-(dichloromethyl)benzene |
InChI |
InChI=1S/C7H5BrCl2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H |
InChI Key |
PQYGNIRJOCANCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)Br |
Origin of Product |
United States |
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